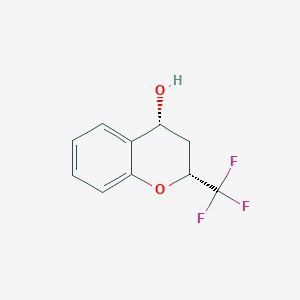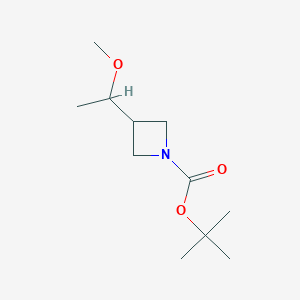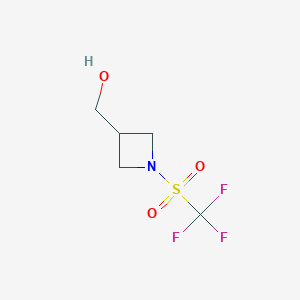
Trimethylsilyl 3-(trimethylsilyl)propynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl(trimethylsilyl)propynoate, also known as 3-(Trimethylsilyl)propynoic acid trimethylsilyl ester, is a chemical compound with the molecular formula C9H18O2Si2. It is a derivative of propynoic acid where both the carboxyl and acetylenic hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its utility in organic synthesis, particularly in cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl(trimethylsilyl)propynoate can be synthesized through the reaction of trimethylsilylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction can be represented as follows:
(CH3)3SiC≡CH+(CH3)3SiCl→(CH3)3SiC≡CCO2Si(CH3)3
Industrial Production Methods
In an industrial setting, the production of trimethylsilyl(trimethylsilyl)propynoate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl(trimethylsilyl)propynoate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It is commonly used in [2+2+2] cycloaddition reactions to form complex cyclic structures.
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form propynoic acid derivatives.
Common Reagents and Conditions
Cycloaddition: Catalysts such as transition metals (e.g., rhodium, cobalt) are used.
Substitution: Reagents like halogens or nucleophiles can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products
Cycloaddition: Formation of cyclic compounds.
Substitution: Various substituted propynoic acid derivatives.
Hydrolysis: Propynoic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl(trimethylsilyl)propynoate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Acts as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds
Wirkmechanismus
The mechanism of action of trimethylsilyl(trimethylsilyl)propynoate involves the activation of the acetylenic bond and the ester group. The trimethylsilyl groups enhance the reactivity of the compound by stabilizing the transition states and intermediates during chemical reactions. This stabilization facilitates various cycloaddition and substitution reactions, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(trimethylsilyl)propynoate
- Methyl (trimethylsilyl)propiolate
- Trimethylsilylacetylene
Uniqueness
Trimethylsilyl(trimethylsilyl)propynoate is unique due to the presence of two trimethylsilyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This dual silylation allows for more efficient and selective reactions, particularly in cycloaddition processes .
Eigenschaften
CAS-Nummer |
97927-35-0 |
|---|---|
Molekularformel |
C9H18O2Si2 |
Molekulargewicht |
214.41 g/mol |
IUPAC-Name |
trimethylsilyl 3-trimethylsilylprop-2-ynoate |
InChI |
InChI=1S/C9H18O2Si2/c1-12(2,3)8-7-9(10)11-13(4,5)6/h1-6H3 |
InChI-Schlüssel |
JFBRBBCYDVYGKP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)





![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)





![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
